molecular formula C15H13FN2O B12786015 3-(3,5-Dimethyl-1H-pyrrol-2-ylmethylene)-5-fluoro-1,3-dihydroindol-2-one CAS No. 856436-17-4

3-(3,5-Dimethyl-1H-pyrrol-2-ylmethylene)-5-fluoro-1,3-dihydroindol-2-one

Cat. No.: B12786015
CAS No.: 856436-17-4
M. Wt: 256.27 g/mol
InChI Key: JDMRJVZLFPJFSD-GHXNOFRVSA-N
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Preparation Methods

The synthesis of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde with 5-fluoro-1,3-dihydro-2H-indol-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one include other indole derivatives and pyrrole-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:

    3-(2-pyrrolylmethylene)-indolin-2-one: Similar structure but lacks the fluorine atom.

    5-fluoro-2-indolinone: Contains the indolinone core with a fluorine substituent but lacks the pyrrole moiety.

The uniqueness of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one lies in its combination of the pyrrole and indolinone structures, along with the presence of a fluorine atom, which can significantly influence its chemical and biological properties .

Properties

CAS No.

856436-17-4

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-5-fluoro-1H-indol-2-one

InChI

InChI=1S/C15H13FN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7-

InChI Key

JDMRJVZLFPJFSD-GHXNOFRVSA-N

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Origin of Product

United States

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